molecular formula C12H18N2O3 B1278138 tert-butyl N-(2-amino-4-methoxyphenyl)carbamate CAS No. 213118-56-0

tert-butyl N-(2-amino-4-methoxyphenyl)carbamate

Cat. No. B1278138
M. Wt: 238.28 g/mol
InChI Key: RUTRVXDBOSVFFT-UHFFFAOYSA-N
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Description

The compound tert-butyl N-(2-amino-4-methoxyphenyl)carbamate is a chemical entity that has been referenced in various research contexts, particularly as an intermediate or building block in organic synthesis. It is related to a class of compounds that are used in the synthesis of biologically active molecules, such as pharmaceuticals, and in the development of new materials for organic photovoltaics.

Synthesis Analysis

The synthesis of tert-butyl N-(2-amino-4-methoxyphenyl)carbamate and related compounds involves several chemical reactions, including acylation, nucleophilic substitution, and reduction. For instance, tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate was synthesized from 4-fluoro-2-methoxy-5-nitroaniline through a three-step process with an overall yield of 81% . Similarly, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates were prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid . These methods demonstrate the versatility and efficiency of synthetic routes to such carbamates.

Molecular Structure Analysis

The molecular structure of tert-butyl N-[2-(N-isobutyl-4-methoxybenzenesulfonamido)ethyl]carbamate, a related compound, features intramolecular hydrogen bonds and forms chains and layers in the crystal structure through intermolecular hydrogen bonding . This highlights the importance of hydrogen bonding in the solid-state structure of these compounds, which can influence their reactivity and physical properties.

Chemical Reactions Analysis

tert-Butyl carbamates are involved in various chemical reactions. They can act as nitrone equivalents in reactions with organometallics to yield N-(Boc)hydroxylamines . They also serve as intermediates for the asymmetric synthesis of amines, where the tert-butanesulfinyl group acts as a chiral directing group and is cleaved after nucleophilic addition . Additionally, the enzymatic kinetic resolution of tert-butyl phenylcarbamates has been achieved using lipase-catalyzed transesterification, leading to optically pure enantiomers .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of tert-butyl N-(2-amino-4-methoxyphenyl)carbamate are not detailed in the provided papers, related compounds exhibit stability under certain conditions. For example, the linkage between the C-terminal amino acid and a tert-butyl carbamate handle was resistant to acidolysis in 50% TFA/CH2Cl2 . The stability and reactivity of these compounds are crucial for their use in solid-phase synthesis and other applications in organic chemistry.

Scientific Research Applications

Synthesis and Chemical Transformations

  • Tert-butyl N-(2-amino-4-methoxyphenyl)carbamate is a significant intermediate in the synthesis of various biologically active compounds, including omisertinib (AZD9291). A study by Zhao et al. (2017) detailed a rapid synthetic method for this compound with a high total yield of 81% through steps like acylation, nucleophilic substitution, and reduction (Bingbing Zhao et al., 2017).
  • Smith et al. (2013) demonstrated the directed lithiation of related compounds, which involves doubly lithiating on nitrogen and ortho to the directing metalating group, providing a pathway to various substituted products (Keith Smith et al., 2013).

Advanced Synthesis Techniques

  • Pak et al. (1998) described the synthesis of a penta-N-protected polyamide derivative containing tert-butyl N-(2-amino-4-methoxyphenyl)carbamate. This work highlighted the selective deprotection of amino-protecting groups and subsequent acylation, showing the compound's utility in intricate synthetic pathways (J. Pak et al., 1998).

Catalysis and Enantioselective Reactions

  • The compound plays a role in enantioselective reactions, as shown in the synthesis of β-amino acids by Lakner et al. (2003), who used tert-butyl N-(2-amino-4-methoxyphenyl)carbamate derivatives as intermediates (F. Lakner et al., 2003).
  • Sieburth et al. (1996) explored its derivatives for metalation and alkylation between silicon and nitrogen, highlighting its utility in the preparation of α-functionalized α-amino silanes (S. Sieburth et al., 1996).

Potential in Polymer Chemistry

  • Pan et al. (1998) synthesized monomeric antioxidants containing hindered phenol using tert-butyl carbamates, demonstrating its application in enhancing the stability of polymers like polypropylene against thermal oxidation (Jiang-qing Pan et al., 1998).

Safety And Hazards

Tert-butyl N-(2-amino-4-methoxyphenyl)carbamate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause severe skin burns, eye damage, and respiratory irritation .

Future Directions

The future directions for research on tert-butyl N-(2-amino-4-methoxyphenyl)carbamate could involve developing more efficient and environmentally friendly synthetic routes. Additionally, its role as an intermediate in the synthesis of biologically active compounds suggests potential applications in drug development .

properties

IUPAC Name

tert-butyl N-(2-amino-4-methoxyphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3/c1-12(2,3)17-11(15)14-10-6-5-8(16-4)7-9(10)13/h5-7H,13H2,1-4H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUTRVXDBOSVFFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10444416
Record name tert-butyl N-(2-amino-4-methoxyphenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10444416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-(2-amino-4-methoxyphenyl)carbamate

CAS RN

213118-56-0
Record name tert-butyl N-(2-amino-4-methoxyphenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10444416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 213118-56-0
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

The title compound was prepared from (4-methoxy-2-nitro-phenyl)-carbamic acid tert-butyl ester (Example A10) by hydrogenation with 10% Pd/C according to the general procedure J (method a). Obtained as a white solid (19.377 g).
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Synthesis routes and methods II

Procedure details

10% Palladium on carbon (120 mg) was added to a solution of 4-methoxy-2-nitrophenylcarbamic acid t-butyl ester (Reference Compound No. 11-1, 1.3 g, 4.8 mmol) in methanol (20 mL), and then the reaction mixture was stirred under a hydrogen atmosphere at room temperature for 9 hours. The insoluble was filtered off, and then the solvent was evaporated under reduced pressure. The resulting solid was collected by filtration with hexane to give 1.1 g of the title reference compound as a pale brown solid quantitatively.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Steger, B Matuszczak - Tetrahedron, 2014 - Elsevier
Synthetic strategies to gain access to all four isomers of 3-(3-chloro-1H-pyrazol-5-yl)quinoxalin-2(1H)ones with monosubstituted benzo core (ie, compounds 8a–d) are described. …
Number of citations: 2 www.sciencedirect.com

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